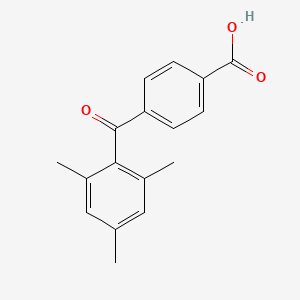

3-氨基-1-苯基吡咯-2,4-二羧酸二乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diethyl 3,4-pyrroledicarboxylate, also known as Diethyl 1H-pyrrole-3,4-dicarboxylate, is a compound with the molecular formula C10H13NO4 . It is a 3,4-pyrrole dicarboxylic diester . This compound is a part of the pyrrole family, which is widely known for its diverse biological activities .

Synthesis Analysis

A series of 1-substituted diethyl 1H-pyrrole-3,4-dicarboxylates were prepared in 14–93% yield by acid-catalysed treatment of diethyl 2,3-bis[(E,E)-(dimethylamino)-methylidene]succinate with various aliphatic and (hetero)aromatic primary amines . Another synthesis route involves the creation of new diethyl 2,6-dimethyl-4- (4- (2-substituted amino-2-oxoethoxy) phenyl)-1,4-dihydropyridine-3,5-dicarboxylates following a multistep synthetic route .Molecular Structure Analysis

The molecular weight of Diethyl 3,4-pyrroledicarboxylate is 211.21 . The InChI code for this compound is 1S/C10H13NO4/c1-3-14-9(12)7-5-8(11-6-7)10(13)15-4-2/h5-6,11H,3-4H2,1-2H3 .Chemical Reactions Analysis

Pyrrole containing analogs are considered as a potential source of biologically active compounds that contain a significant set of advantageous properties and can be found in many natural products . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .Physical And Chemical Properties Analysis

The melting point of Diethyl 3,4-pyrroledicarboxylate is 147-149 °C (dec.) (lit.) . The SMILES string for this compound is CCOC(=O)c1c[nH]cc1C(=O)OCC .科学研究应用

合成和氧化研究

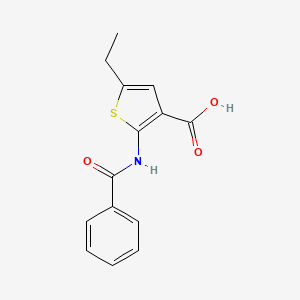

3-氨基-1-苯基吡咯-2,4-二羧酸二乙酯是一种由苯亚甲基丙二酸二乙酯和肌氨酸乙酯合成的化合物。关于其在碱性水溶液中与氧气反应的研究揭示了氧化产物的形成,如 1-甲基-2-氧代-3-羟基-5-苯基-3-吡咯啉-4-羧酸二乙酯及其二氧代对应物。这些发现表明其在合成有机化学和氧化过程研究中的潜在应用 (Campaigne & Shutske, 1974)。

工业过程中缓蚀

另一个重要的应用是在缓蚀领域。研究表明,源自类似化合物的 α-氨基膦酸酯在防止盐酸中低碳钢腐蚀方面是有效的,这在工业酸洗过程中是一种常见情况。发现在某些浓度下,这些化合物的抑制效率高达 96.90%,证明了它们在工业防腐中的潜力 (Gupta 等人,2017)。

手性配体的开发

该化合物还可用作手性配体合成的骨架。该领域的研究导致了具有 1-苯基吡咯结构的新型手性阻转异构氨基醇的开发。这些发现对催化和立体选择性合成具有影响,如它们在苯甲醛中二乙基锌的对映选择性加成中的应用所证明的 (Faigl 等人,2012)。

氧化还原活性衍生物和晶体学

在晶体学中,该化合物的衍生物因其氧化还原活性而受到研究。此类衍生物的共晶结构展示了 π-π 相互作用的网络,有助于理解晶体工程领域中的分子结构和相互作用 (Ohmura 等人,2019)。

安全和危害

Diethyl 3,4-pyrroledicarboxylate is classified under GHS07. The hazard statements for this compound are H302-H317, indicating that it is harmful if swallowed and may cause an allergic skin reaction . The precautionary statement is P280, which advises wearing protective gloves, clothing, eye protection, and face protection .

属性

IUPAC Name |

diethyl 3-amino-1-phenylpyrrole-2,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4/c1-3-21-15(19)12-10-18(11-8-6-5-7-9-11)14(13(12)17)16(20)22-4-2/h5-10H,3-4,17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNPBEFQWRSDWNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C(=C1N)C(=O)OCC)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 3-amino-1-phenylpyrrole-2,4-dicarboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-6-methyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270581.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B1270585.png)

![2-(3-Bromophenyl)imidazo[1,2-a]pyridine](/img/structure/B1270589.png)

![N-[(4-nitrophenyl)methyl]pentan-3-amine](/img/structure/B1270600.png)

![N-[(2,4,5-trimethoxyphenyl)methyl]pentan-3-amine](/img/structure/B1270602.png)